molecular formula C12H12N4 B14376208 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 88164-49-2

1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B14376208
CAS No.: 88164-49-2
M. Wt: 212.25 g/mol
InChI Key: QFOGCIADXSKREW-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the condensation of quinoline derivatives with hydrazine and subsequent cyclization. One common method includes the reaction of quinoline-2-carbaldehyde with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazoline ring . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and tetrahydroquinoline share structural similarities with 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine.

    Pyrazoline Derivatives: Compounds such as 1-phenyl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole are closely related.

Uniqueness: this compound is unique due to its combined quinoline and pyrazoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88164-49-2

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-quinolin-2-yl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C12H12N4/c13-11-7-8-16(15-11)12-6-5-9-3-1-2-4-10(9)14-12/h1-6H,7-8H2,(H2,13,15)

InChI Key

QFOGCIADXSKREW-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1N)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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